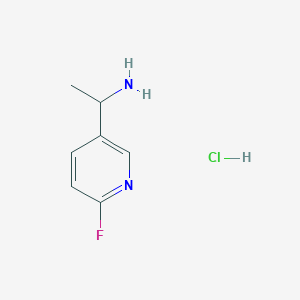

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride

Descripción general

Descripción

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a chemical compound that features a fluorinated pyridine ring attached to an ethanamine group, with the hydrochloride salt form enhancing its solubility and stability

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride typically involves the following steps:

Fluorination of Pyridine: The starting material, pyridine, undergoes selective fluorination at the 6-position using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

Formation of Ethanamine Group: The fluorinated pyridine is then subjected to a nucleophilic substitution reaction with ethylamine under basic conditions to form 1-(6-Fluoropyridin-3-yl)ethanamine.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The ethanamine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical transformations, including:

- Oxidation : Producing imines or nitriles.

- Reduction : Forming amine derivatives.

- Substitution Reactions : Replacing the fluorine atom with other nucleophiles.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Imines, nitriles | Potassium permanganate, chromium trioxide |

| Reduction | Amine derivatives | Lithium aluminum hydride, palladium catalyst |

| Substitution | Substituted pyridine derivatives | Sodium methoxide, ammonia |

Biology

In biological research, 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is investigated for its role as a ligand in receptor binding studies. The fluorine atom enhances binding affinity and selectivity towards specific biological targets, making it valuable in drug discovery and development.

Medicine

The compound has been explored for potential therapeutic effects, particularly in developing novel pharmaceuticals targeting various diseases, including neurological disorders. Its mechanism involves interaction with specific enzymes or receptors, which may lead to innovative treatment options.

Case Studies

- Ligand Binding Studies : Research has demonstrated that this compound exhibits high affinity for certain neurotransmitter receptors, indicating its potential as a lead compound in pharmacological applications.

- Synthesis of Derivatives : A study focused on synthesizing derivatives of this compound revealed enhanced biological activity compared to non-fluorinated analogs, suggesting that the fluorine substituent plays a crucial role in modulating pharmacokinetic properties.

Mecanismo De Acción

The mechanism of action of 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ethanamine group facilitates its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride

- 1-(6-Fluoropyridin-4-yl)ethanamine hydrochloride

- 1-(6-Fluoropyridin-5-yl)ethanamine hydrochloride

Comparison: 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is unique due to the position of the fluorine atom on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable tool in various research applications.

Actividad Biológica

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a fluorinated compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom at the 6-position and an ethanamine group. The presence of the fluorine atom is crucial as it enhances the compound's binding affinity to biological targets, thereby influencing its pharmacological profile.

This compound interacts with specific molecular targets, such as enzymes and receptors. Its mechanism of action is characterized by:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit various enzymes, which is vital for its therapeutic effects.

- Receptor Modulation : It acts as a ligand in receptor binding studies, particularly in the context of dopamine and serotonin receptors, which are critical in neuropharmacology .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy varies based on the structure-activity relationship (SAR) with other similar compounds, highlighting the importance of the fluorine substitution in enhancing biological activity.

Anticancer Potential

The compound has shown promise in anticancer studies, particularly against various cancer cell lines. For example:

- Cytotoxicity : In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The IC50 values reported suggest significant potency against several human leukemia and solid tumor cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| CEM-13 (Leukemia) | 0.48 |

| MCF-7 (Breast Cancer) | 0.76 |

| HCT-116 (Colon Cancer) | 1.54 |

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors has been evaluated using cAMP assays, revealing its potential as a modulator of dopaminergic and serotonergic pathways. This suggests applications in treating neurological disorders .

Case Studies

- Antimalarial Research : A study explored the optimization of imidazopyridazine inhibitors, which included derivatives of this compound. These compounds exhibited high affinity for Plasmodium falciparum calcium-dependent protein kinase, indicating potential for antimalarial drug development .

- Cancer Therapeutics : Clinical evaluations have included testing this compound's efficacy in reducing tumor growth in murine models. Results indicated a significant reduction in parasitemia when dosed appropriately, showcasing its potential in vivo efficacy against cancer .

Propiedades

IUPAC Name |

1-(6-fluoropyridin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJHJHBOTVQUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.